molecular formula C12H14O3 B14675774 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- CAS No. 32780-08-8

2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-

Cat. No.: B14675774
CAS No.: 32780-08-8
M. Wt: 206.24 g/mol
InChI Key: JVPPZBQIEINDEG-NSHDSACASA-N
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Description

2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- is a chemical compound with a unique structure that includes a furanone ring and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- typically involves the reaction of a furanone derivative with a phenylmethoxy group under specific conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is reacted with a phenylmethoxy compound in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized for higher yields and purity by adjusting parameters such as flow rates, temperature, and pressure.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the furanone ring or the phenylmethoxy group are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-5-methyl-
  • 2(3H)-Furanone, dihydro-5-ethyl-
  • 2(3H)-Furanone, dihydro-5-propyl-

Uniqueness

2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets, leading to more potent biological effects.

Properties

CAS No.

32780-08-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(5S)-5-(phenylmethoxymethyl)oxolan-2-one

InChI

InChI=1S/C12H14O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1

InChI Key

JVPPZBQIEINDEG-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1COCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC1COCC2=CC=CC=C2

Origin of Product

United States

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